(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
105284-56-8
VCID:
VC0034507
InChI:
InChI=1S/C107H148N30O26S2/c1-57(2)89(136-95(153)71(23-13-41-117-106(112)113)127-91(149)70(22-12-40-116-105(110)111)126-93(151)73(38-44-164-3)128-96(154)77(47-58-16-6-5-7-17-58)125-85(142)55-121-84(141)54-122-90(148)67(108)46-59-26-30-63(138)31-27-59)102(160)123-56-86(143)124-75(24-14-42-118-107(114)115)103(161)137-43-15-25-82(137)101(159)130-72(35-37-87(144)145)92(150)133-80(50-62-53-120-69-21-11-9-19-66(62)69)99(157)134-79(49-61-52-119-68-20-10-8-18-65(61)68)98(156)129-74(39-45-165-4)94(152)135-81(51-88(146)147)100(158)132-78(48-60-28-32-64(139)33-29-60)97(155)131-76(104(162)163)34-36-83(109)140/h5-11,16-21,26-33,52-53,57,67,70-82,89,119-120,138-139H,12-15,22-25,34-51,54-56,108H2,1-4H3,(H2,109,140)(H,121,141)(H,122,148)(H,123,160)(H,124,143)(H,125,142)(H,126,151)(H,127,149)(H,128,154)(H,129,156)(H,130,159)(H,131,155)(H,132,158)(H,133,150)(H,134,157)(H,135,152)(H,136,153)(H,144,145)(H,146,147)(H,162,163)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,89-/m0/s1
SMILES:
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N
Molecular Formula:
C107H148N30O26S2
Molecular Weight:
2334.6 g/mol
(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
CAS No.: 105284-56-8
Main Products
VCID: VC0034507
Molecular Formula: C107H148N30O26S2
Molecular Weight: 2334.6 g/mol
CAS No. | 105284-56-8 |
---|---|
Product Name | (2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Molecular Formula | C107H148N30O26S2 |
Molecular Weight | 2334.6 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C107H148N30O26S2/c1-57(2)89(136-95(153)71(23-13-41-117-106(112)113)127-91(149)70(22-12-40-116-105(110)111)126-93(151)73(38-44-164-3)128-96(154)77(47-58-16-6-5-7-17-58)125-85(142)55-121-84(141)54-122-90(148)67(108)46-59-26-30-63(138)31-27-59)102(160)123-56-86(143)124-75(24-14-42-118-107(114)115)103(161)137-43-15-25-82(137)101(159)130-72(35-37-87(144)145)92(150)133-80(50-62-53-120-69-21-11-9-19-66(62)69)99(157)134-79(49-61-52-119-68-20-10-8-18-65(61)68)98(156)129-74(39-45-165-4)94(152)135-81(51-88(146)147)100(158)132-78(48-60-28-32-64(139)33-29-60)97(155)131-76(104(162)163)34-36-83(109)140/h5-11,16-21,26-33,52-53,57,67,70-82,89,119-120,138-139H,12-15,22-25,34-51,54-56,108H2,1-4H3,(H2,109,140)(H,121,141)(H,122,148)(H,123,160)(H,124,143)(H,125,142)(H,126,151)(H,127,149)(H,128,154)(H,129,156)(H,130,159)(H,131,155)(H,132,158)(H,133,150)(H,134,157)(H,135,152)(H,136,153)(H,144,145)(H,146,147)(H,162,163)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,89-/m0/s1 |
Standard InChIKey | YMHAUPSDCBEJRV-URSQAKDCSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N |
SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
Sequence | YGGFMRRVGRPEWWMDYQ |
Synonyms | BAM 18 BAM 18P BAM-18P |
PubChem Compound | 16132399 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume